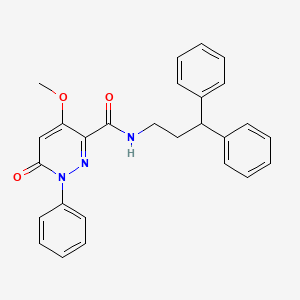

![molecular formula C9H15ClN2O2S B2639555 N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride CAS No. 1227487-90-2](/img/structure/B2639555.png)

N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

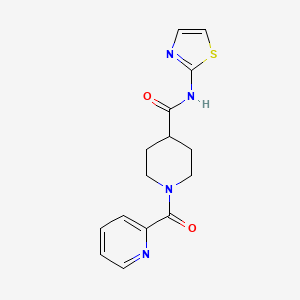

“N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically unreactive and crystalline .

Synthesis Analysis

Sulfonamides can be synthesized in the laboratory through various methods. The classic approach involves the reaction of sulfonyl chlorides with an amine . This reaction is represented as RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The molecular formula of “this compound” is C8H12N2O2S•HCl . The molecular weight is 236.72 .Chemical Reactions Analysis

Amines, which are part of the structure of sulfonamides, are known to react with sulfonyl groups to form sulfonamides . This reaction occurs under alkaline conditions to keep the amine nucleophilic . Any time amines are present in an aqueous solution, measurable hydroxide is present .科学的研究の応用

Sulfonamides Research and Applications

Sulfonamides, a class of compounds that includes N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride, have been extensively studied for their diverse pharmacological activities and applications in environmental sciences.

Pharmacological Applications

- Antibacterial and Antifungal Activities : Sulfonamides have been recognized for their antibacterial and antifungal properties. They inhibit the enzyme carbonic anhydrase, which is essential for the growth and reproduction of microorganisms, thus serving as potent agents in the treatment of various infections (Carta, Scozzafava, & Supuran, 2012).

- Antitumor Activities : Certain sulfonamides have shown significant antitumor activities. Compounds like apricoxib and pazopanib, which incorporate the sulfonamide group, have been patented for their effectiveness in cancer treatment, highlighting the versatility of sulfonamides in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Environmental and Analytical Applications

- Detection of Residues in Animal Products : The widespread use of sulfonamides in veterinary medicine raises concerns about residues in edible animal products. Advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, have been developed to detect and quantify these residues, ensuring food safety (Wang et al., 2006).

- Biodegradation under Denitrifying Conditions : The environmental fate of veterinary sulfonamides, including their biodegradation under denitrifying conditions, is crucial for assessing their impact on ecosystems. Studies indicate that sulfonamides can be biodegraded in environments with nitrate-reducing conditions, albeit the pathways and efficiency of degradation vary (Bílková, Malá, & Hrich, 2019).

Toxicology and Health Effects

- Toxicological Assessment : Despite their beneficial applications, the potential health and environmental impacts of sulfonamides cannot be overlooked. Toxicological assessments, including the study of by-products and their biotoxicity, are essential for understanding the comprehensive effects of these compounds on human health and the environment (Van Bruggen et al., 2018).

作用機序

Safety and Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

特性

IUPAC Name |

N-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10;/h3-6H,7,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVGFVVSADOXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1CN)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)